Photochemical Reactivity: Benzo[d]isothiazole vs. Benzothiazole
Recent research demonstrates a profound difference in photochemical reactivity between the benzo[d]isothiazole and benzothiazole scaffolds. Under identical photochemical irradiation conditions, benzo[d]isothiazole (compound 241) undergoes a high-yield structural rearrangement to form a benzothiazole, a transformation not available to the benzothiazole system itself [1].
| Evidence Dimension | Photochemical Reactivity / Structural Permutation Yield |
|---|---|
| Target Compound Data | High yield rearrangement of benzo[d]isothiazole to benzothiazole |
| Comparator Or Baseline | Benzothiazole scaffold does not undergo the same photochemical rearrangement |
| Quantified Difference | Qualitative observation of distinct reactivity |
| Conditions | Photochemical irradiation (specific wavelength/conditions not detailed in the preview) |
Why This Matters
This establishes the benzo[d]isothiazole core as a distinct chemical entity with unique reactivity, enabling synthetic strategies (e.g., scaffold hopping via photochemistry) that are impossible with the more common benzothiazole ring, thereby justifying its selection for specific synthetic routes [1].
- [1] Roure, B., Alonso, M., Lonardi, G., Yildiz, D. B., Buettner, C. S., dos Santos, T., Xu, Y., Ruffoni, A., & Leonori, D. (2024). Photochemical permutation of thiazoles, isothiazoles and other azoles. Nature, advance online publication. DOI: 10.1038/s41586-024-08342-8 View Source
